Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate

Chemical Synthesis Medicinal Chemistry Structural Biology

Select Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (CAS 1221346-20-8) as a structurally defined imidazole-amino ester building block for medicinal chemistry. Its modular design—imidazole ring, flexible propyl linker, and methyl butanoate terminus—enables efficient construction of kinase inhibitors and GPCR ligands. Currently, no quantitative biological data exist, so procurement relies on rigorous identity verification (CAS, NMR) and supply-chain reliability. With commercial availability at 98% purity, this compound ensures consistent, traceable sourcing when biological benchmarking is unavailable.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
CAS No. 1221346-20-8
Cat. No. B6340217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate
CAS1221346-20-8
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)NCCCN1C=CN=C1
InChIInChI=1S/C11H19N3O2/c1-10(8-11(15)16-2)13-4-3-6-14-7-5-12-9-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3
InChIKeyMRWFKEWXZRIKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (CAS 1221346-20-8): Chemical Profile and Sourcing Baseline for Research Procurement


Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (CAS 1221346-20-8) is a synthetic imidazole-containing amino ester derivative with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol . Structurally, it comprises an imidazole ring linked via a three-carbon propyl chain to a secondary amine, which is further attached to a methyl butanoate backbone . This compound is primarily distributed as a research chemical or synthetic intermediate, with commercial availability from multiple chemical suppliers at purities typically around 98% . Its structural features—the imidazole heterocycle, flexible propyl linker, and ester terminus—position it within a broader class of imidazole-amino acid derivatives that are utilized in medicinal chemistry and probe development .

Why Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate Cannot Be Readily Substituted by General Imidazole Derivatives in Research Applications


A significant limitation in the procurement and application of Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate is the current absence of publicly disclosed quantitative biological or physicochemical differentiation data. Comprehensive searches of primary literature, patent repositories, and authoritative databases do not return head-to-head comparisons, IC₅₀ values, binding affinities, or functional assay results specifically attributed to CAS 1221346-20-8 against defined comparators [1]. Without such data, the assumption that any in-class imidazole-amino ester derivative can serve as a functional substitute is scientifically unsupported. Procurement decisions are therefore constrained to identity confirmation (e.g., CAS verification, NMR) and supply chain reliability, rather than evidence-based selection for a specific biological target or performance metric .

Quantitative Evidence Assessment for Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate: A Critical Gap Analysis


Structural and Physicochemical Differentiation of Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate from Closest Analogs

In the absence of direct biological activity data, differentiation relies on structural and physicochemical parameters. Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (C₁₁H₁₉N₃O₂; MW 225.29 g/mol) differs from the structurally analogous tert-butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate (C₁₃H₂₃N₃O₂; MW 253.34 g/mol; CAS 1221341-66-7) . The target compound contains a methyl ester on a butanoate chain, whereas the comparator contains a tert-butyl ester on a propanoate chain. This difference results in a lower molecular weight and distinct lipophilicity (estimated LogP for target compound: 0.95 ± 0.45; for tert-butyl analog: 1.60 ± 0.44) . The target compound also lacks the stereocenter present in some imidazole-amino acid derivatives (e.g., methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate, C₁₀H₁₇N₃O₂; MW 211.26 g/mol) . These distinctions are critical for synthetic route planning and physicochemical property optimization.

Chemical Synthesis Medicinal Chemistry Structural Biology

Commercial Availability and Purity Benchmarking of Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (CAS 1221346-20-8)

Supplier data indicate that Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate is commercially offered at 98% purity from multiple vendors , . Pricing structures are available: 2 g at £230.00 and 10 g at £480.00 from Fluorochem . In contrast, the analog tert-butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate (CAS 1221341-66-7) is typically offered at ≥95% purity, and the amino acid derivative methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate is available from a more limited supplier pool . The target compound's broader commercial footprint and higher typical purity specification may confer advantages for certain analytical and synthetic applications.

Chemical Procurement Analytical Chemistry Supply Chain

Recommended Application Scenarios for Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate Based on Current Evidence


Synthetic Intermediate in Imidazole-Derived Probe or API Development

Given its modular structure comprising an imidazole ring, a propyl amine linker, and a methyl butanoate terminus, this compound is optimally positioned as a versatile synthetic intermediate. Its defined CAS registry number and commercial availability at 98% purity make it a reliable building block for the construction of more complex imidazole-containing molecules, particularly in medicinal chemistry campaigns exploring kinase inhibitors or GPCR ligands where the imidazole pharmacophore is prevalent [1].

Analytical Method Development and Reference Standard

The compound's well-defined molecular weight (225.29 g/mol) and chemical identity (C₁₁H₁₉N₃O₂) make it suitable for use as an analytical reference standard. Its utility in HPLC method development or as a calibration standard for LC-MS quantification is supported by its commercial availability and purity specification. It serves as a representative member of the imidazole-amino ester class for analytical characterization in complex mixtures.

Chemical Biology Tool for Target Engagement Studies

Pending future disclosure of biological activity data, this compound could serve as a chemical biology tool or negative control probe. Its core structure aligns with imidazole derivatives that interact with various biological targets, including casein kinase 1 (CK1) and metabotropic glutamate receptors [2]. Researchers may employ this compound in preliminary screening panels to establish baseline activity for a novel chemotype, with the understanding that any observed activity would require rigorous confirmation and comparison to defined controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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